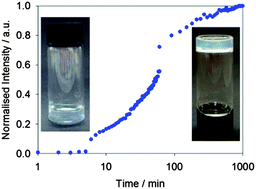Using molecular rotors to probe gelation†
Soft Matter Pub Date: 2015-03-24 DOI: 10.1039/C5SM00456J
Abstract
A series of fluorescent probes, including a number of molecular rotors, have been used to follow the self-assembly of dipeptide-based low molecular weight gelators. We show that these probes can be used to gain an insight into the assembly process. Thioflavin T, a commonly used stain for β-sheets, appears to act as a molecular rotor in these gelling systems, with the fluorescence data closely matching that of other rotors. The molecular rotor was incorporated into an assay system with glucose oxidase to enable glucose-concentration specific gelation and hence generating a fluorescent output. Applying this system to urine from patients with various levels of glycosuria (a symptom of diabetes), it was found to provide excellent correlation with different clinical assessments of diabetes. This demonstrates a new concept in gelation-linked biosensing for a real clinical problem.

Recommended Literature
- [1] CaI2: a more effective passivator of perovskite films than PbI2 for high efficiency and long-term stability of perovskite solar cells†
- [2] Cancer-mitochondria-targeted photodynamic therapy with supramolecular assembly of HA and a water soluble NIR cyanine dye†
- [3] Book reviews
- [4] Centrifugal extraction of plasma from whole blood on a rotating disk
- [5] Boosting oxygen electrocatalytic reactions with Mn3O4/self-growth N-doped carbon nanotubes induced by transition metal cobalt†
- [6] CaF2 and CaF2:Ln3+ (Ln = Er, Nd, Yb) hierarchical nanoflowers: hydrothermal synthesis and luminescent properties
- [7] Boron nitride ceramics from molecular precursors: synthesis, properties and applications
- [8] Back matter
- [9] Attempted reduction of 1,2,3-thiadiazole-4-carboxylates with samarium/iodine in methanol. Unexpected ring enlargement to 1,2,5-trithiepan-4,6-dicarboxylates
- [10] Calluna vulgaris (L.) Hull: chemical characterization, evaluation of its bioactive properties and effect on the vaginal microbiota

Journal Name:Soft Matter
research_products
-
CAS no.: 2648961-85-5









